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molecular formula C6H8N2OS B012698 (2-(Methylthio)pyrimidin-5-yl)methanol CAS No. 19858-50-5

(2-(Methylthio)pyrimidin-5-yl)methanol

Cat. No. B012698
M. Wt: 156.21 g/mol
InChI Key: ZEIJWLQVULZDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199939B2

Procedure details

To a solution of methyl 2-(methylsulfanyl)pyrimidine-5-carboxylate (N1) (023 g, 1.2 mmol) in 20 mL THF at −78° C. was added diisobutylaluminum hydride (3.2 mL, 1.0 M solution in toluene). The reaction mixture stirred for 40 min at −78° C., and then additional diisobutylaluminum hydride (5 eq.) was added dropwise. The reaction mixture was stirred for 2 h, and then quenched with concentrated acetic acid. The reaction mixture was warmed to room temperature and filtered to obtain a biphasic solution. The layers were separated, and the organics were dried over sodium sulfate, filtered, and concentrated to afford [2-(methylsulfanyl)pyrimidin-5-yl]methanol (N2) that gave a mass ion (ES+) of 157.1 for M+H+.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([C:9](OC)=[O:10])=[CH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[CH3:1][S:2][C:3]1[N:8]=[CH:7][C:6]([CH2:9][OH:10])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.2 mmol
Type
reactant
Smiles
CSC1=NC=C(C=N1)C(=O)OC
Name
Quantity
3.2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture stirred for 40 min at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with concentrated acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to obtain a biphasic solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CSC1=NC=C(C=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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